molecular formula C9H10N2OS B6495921 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea CAS No. 1351586-37-2

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea

Cat. No.: B6495921
CAS No.: 1351586-37-2
M. Wt: 194.26 g/mol
InChI Key: VWIQTSHPKUXBEG-UHFFFAOYSA-N
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Description

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is an organic compound that features a urea functional group attached to a thiophene ring and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized to introduce a reactive group, such as an amine or isocyanate.

    Alkyne Addition: The butynyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Urea Formation: The final step involves the formation of the urea group by reacting the thiophene derivative with an isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the alkyne or thiophene ring.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(but-3-yn-1-yl)-1-(furan-2-yl)urea: Similar structure but with a furan ring instead of thiophene.

    3-(but-3-yn-1-yl)-1-(pyridin-2-yl)urea: Contains a pyridine ring instead of thiophene.

Uniqueness

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antitubercular properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10N2S\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{S}

This structure features a thiophene ring, which is known for its diverse biological activities, and an alkyne functional group that may enhance its reactivity and interaction with biological targets.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported that thiourea derivatives demonstrated activity against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Table 1: Antibacterial Activity of Thiourea Derivatives

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound 1E. faecalis4029
Compound 2P. aeruginosa5024
Compound 3S. typhi4530
Compound 4K. pneumoniae5019

Antifungal Activity

In addition to antibacterial properties, thiourea derivatives have shown antifungal activity. A study evaluated the antifungal effects of various urea derivatives against common fungal pathogens, indicating that certain modifications in the thiourea structure could enhance antifungal efficacy.

Table 2: Antifungal Activity of Urea Derivatives

CompoundFungal StrainMIC (µg/mL)
Compound ACandida albicans30
Compound BAspergillus niger25
Compound CCryptococcus neoformans20

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored extensively. For example, one study found that derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells, with GI50 values indicating effective growth inhibition.

Table 3: Anticancer Activity of Related Compounds

CompoundCancer Cell LineGI50 (µM)
Compound XMDA-MB-435 (Breast)15.1
Compound YRPMI-8226 (Leukemia)21.5
Compound ZPC-3 (Prostate)25.9

Antitubercular Activity

The antitubercular activity of similar compounds has been evaluated using the Microplate Alamar Blue Assay (MABA). Compounds were tested against Mycobacterium tuberculosis strains, revealing promising results.

Table 4: Antitubercular Activity

CompoundStrainMIC (µM)
TTU5Mtb H37Rv1.56
TTU6INH-resistant strain3.125

The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors critical in various biological pathways. The presence of the thiophene ring may facilitate binding to these targets, enhancing the compound's overall efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiourea derivatives where structural modifications led to enhanced biological activities across different assays. The findings highlighted the importance of functional group positioning on the overall activity profile of the compounds.

Properties

IUPAC Name

1-but-3-ynyl-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-3-6-10-9(12)11-8-5-4-7-13-8/h1,4-5,7H,3,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIQTSHPKUXBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)NC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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